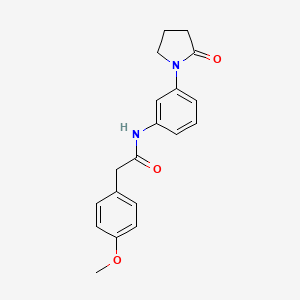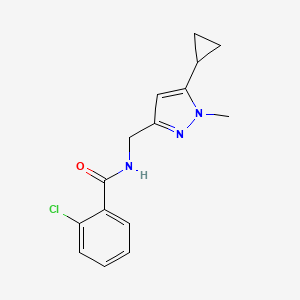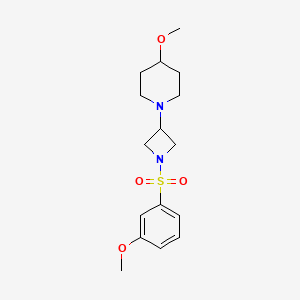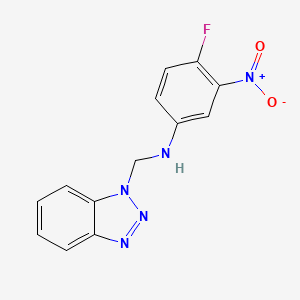
N-(2,6-difluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, reactivity, etc.Scientific Research Applications
Synthesis and Antipathogenic Activity
Researchers have synthesized a range of acylthioureas with potential antipathogenic activity, demonstrating the relevance of similar compounds in developing novel anti-microbial agents with antibiofilm properties. These findings suggest that compounds with similar structures, including N-(2,6-difluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide, could have applications in addressing microbial resistance and biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Organogelators for Gelation Applications
A study on organogelators that include highly fluorinated bis-benzamides highlights their utility in creating thixotropic gels for various applications, such as in pharmaceutical formulations or materials science. This research underlines the importance of fluorinated compounds in developing new materials with unique properties (Loiseau et al., 2002).
Anticancer Activity
The synthesis and evaluation of novel thiazole-5-carboxamide derivatives for anticancer activity against various cell lines indicate the potential of structurally related compounds in cancer therapy. This suggests that compounds like this compound could be explored for their efficacy against cancer (Cai et al., 2016).
Gas Separation Applications
Research into hyperbranched polyimides, including the study of their synthesis and characterization for gas separation, indicates the broad applicability of advanced materials in industrial processes. This demonstrates the role of chemical compounds in improving the efficiency of gas separation technologies (Fang, Kita, & Okamoto, 2000).
Mechanism of Action
Mode of Action
It is known to interact with its targets, leading to changes in their activity . For instance, it may inhibit the activity of these kinases, thereby affecting the phosphorylation of various proteins and altering cellular signaling pathways .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, the inhibition of Calcium/calmodulin-dependent protein kinase type IV can impact the calcium-triggered CaMKK-CaMK4 signaling cascade . This cascade regulates the activity of several transcription factors, thereby influencing gene expression .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets. By inhibiting the activity of specific kinases, it can alter cellular signaling pathways, affect protein phosphorylation, and influence gene expression . These changes can have various effects on cellular functions and processes.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2OS/c19-14-7-4-8-15(20)17(14)21-18(23)22-10-9-16(24-12-11-22)13-5-2-1-3-6-13/h1-8,16H,9-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNANJPAOGYDCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2983569.png)
![[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2983570.png)
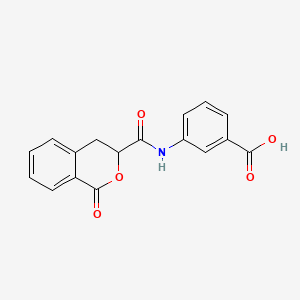
![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2983577.png)
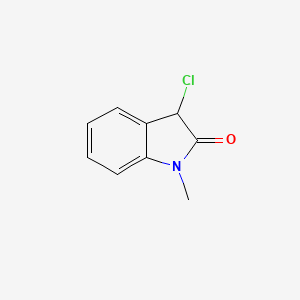

![6-Methoxy-2-(3-morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983581.png)
![(3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2983582.png)

![methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2983584.png)
